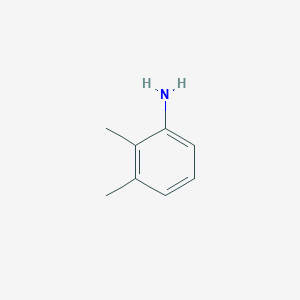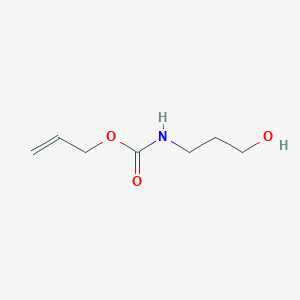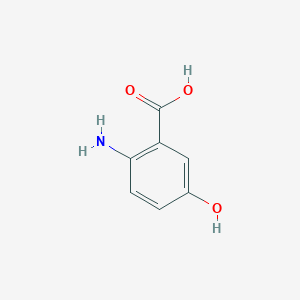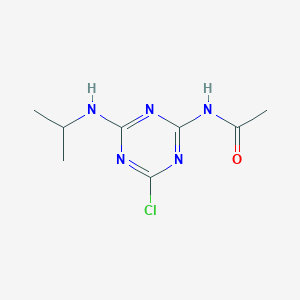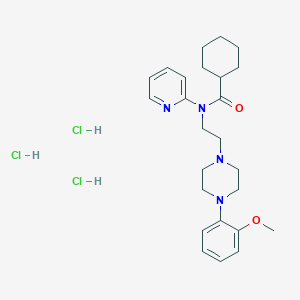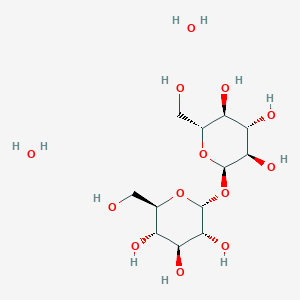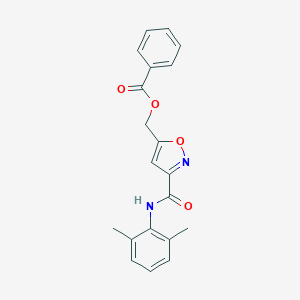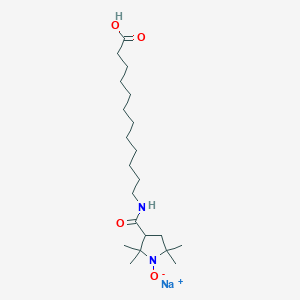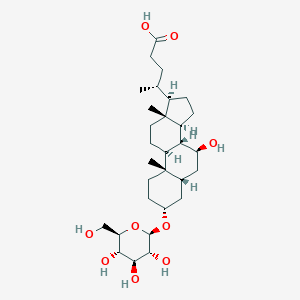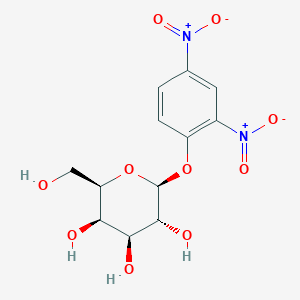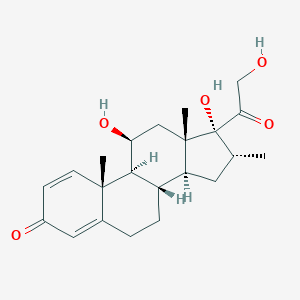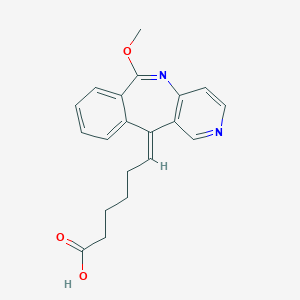
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as Risperidone, which is a medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves its ability to act as a dopamine and serotonin receptor antagonist. It binds to these receptors in the brain, preventing the transmission of signals that cause symptoms of schizophrenia, bipolar disorder, and irritability associated with autism.
Effets Biochimiques Et Physiologiques
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has several biochemical and physiological effects on the body. It regulates the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It also has a sedative effect, which helps to calm the patient and reduce symptoms of anxiety and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in lab experiments include its ability to regulate dopamine and serotonin levels in the brain, which makes it an effective tool for studying the role of these neurotransmitters in various neurological disorders. However, its limitations include its potential side effects and the need for careful dosing to ensure accurate results.
Orientations Futures
There are several future directions for research on Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-. One potential area of research is the development of new medications that target the dopamine and serotonin receptors in the brain, which could lead to more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-, which could help to identify potential risks and side effects associated with its use. Finally, researchers could explore the use of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in combination with other medications to improve treatment outcomes for patients with neurological disorders.
Conclusion:
In conclusion, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has significant potential in the field of pharmacology. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating schizophrenia, bipolar disorder, and irritability associated with autism. Further research is needed to explore its potential applications and identify potential risks and side effects associated with its use.
Méthodes De Synthèse
The synthesis method of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves the reaction of 4-(2-chloroethyl)-1-piperazinecarboxylic acid ethyl ester with 2-methoxyphenylpiperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-fluoro-6-methoxybenzoic acid in the presence of N,N'-carbonyldiimidazole to obtain the final product, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-.
Applications De Recherche Scientifique
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has been extensively studied for its potential applications in the field of pharmacology. It is commonly used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating these disorders.
Propriétés
Numéro CAS |
127654-04-0 |
|---|---|
Nom du produit |
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- |
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(6E)-6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+ |
Clé InChI |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
SMILES isomérique |
COC1=NC2=C(C=NC=C2)/C(=C/CCCCC(=O)O)/C3=CC=CC=C31 |
SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
SMILES canonique |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
Synonymes |
(E)-6-(6-Methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)hexanoic ac id |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)

